molecular formula C19H18N4O6S B2892423 methyl 4-((5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate CAS No. 1172252-81-1

methyl 4-((5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate

Cat. No.: B2892423
CAS No.: 1172252-81-1
M. Wt: 430.44
InChI Key: IMGCMCMWEUTVJL-UHFFFAOYSA-N
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Description

Methyl 4-((5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate is a synthetic organic compound featuring a 1,3,4-oxadiazole core substituted with a 4-(N,N-dimethylsulfamoyl)phenyl group and linked via a carbamoyl bridge to a methyl benzoate moiety. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical research. The dimethylsulfamoyl group is a strong electron-withdrawing substituent, enhancing metabolic stability and influencing binding interactions in biological systems .

Properties

IUPAC Name

methyl 4-[[5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O6S/c1-23(2)30(26,27)15-10-8-13(9-11-15)17-21-22-19(29-17)20-16(24)12-4-6-14(7-5-12)18(25)28-3/h4-11H,1-3H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMGCMCMWEUTVJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-((5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate, with the CAS number 1172252-81-1, is a compound of significant interest due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N4O6S, with a molecular weight of 430.4 g/mol. The compound features a complex structure that includes a benzoate moiety and an oxadiazole ring, which are critical for its biological activity.

PropertyValue
CAS Number1172252-81-1
Molecular FormulaC19H18N4O6S
Molecular Weight430.4 g/mol

The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways. Research indicates that compounds with similar structural frameworks can activate the NF-κB pathway, which plays a crucial role in immune response and inflammation. For instance, studies have shown that sulfamoyl-containing compounds enhance the release of immunostimulatory cytokines in human monocytic cell lines (THP-1) and murine dendritic cells when stimulated with Toll-like receptor (TLR) agonists .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications at specific positions on the molecule can significantly influence its potency. For example:

  • Substituent Variations : Changes in the substituents on the oxadiazole or benzoate rings can enhance or diminish activity.
  • Functional Group Impact : The presence of the N,N-dimethylsulfamoyl group has been linked to increased interaction with target proteins involved in inflammatory responses.

A detailed SAR study identified key modifications that led to enhanced NF-κB activation and overall biological efficacy .

Biological Activity Data

Research findings indicate that this compound exhibits various biological activities:

Activity TypeObservations
Anti-inflammatoryEnhanced NF-κB activation in THP-1 cells
ImmunomodulatoryIncreased cytokine release upon TLR stimulation
AntibacterialPotential activity against Gram-positive bacteria

Case Studies

Several studies have explored the biological effects of similar compounds:

  • Immunomodulation : A study demonstrated that sulfamoyl benzamidothiazole derivatives exhibited significant immunostimulatory effects when used as adjuvants in murine models .
  • Antibacterial Activity : Compounds structurally related to this compound have shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus, suggesting potential therapeutic applications in infectious diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Table 1: Comparative Analysis of Key Compounds
Compound Name Molecular Formula Molecular Weight Key Substituents Structural Features References
Methyl 4-((5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate (Target) C₁₉H₁₈N₄O₆S 446.4 4-(N,N-dimethylsulfamoyl)phenyl Oxadiazole core, carbamoyl linker, methyl benzoate
Methyl 4-((5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate C₁₅H₉Cl₂N₃O₄S 398.2 2,5-dichlorothiophen-3-yl Oxadiazole core, chlorine substituents on thiophene, methyl benzoate
4-(N,N-Diethylsulfamoyl)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide C₂₀H₂₂N₄O₆S₂ 478.5 N,N-diethylsulfamoyl, 3-(methylsulfonyl)phenyl Oxadiazole core, diethylsulfamoyl group, methylsulfonylphenyl substitution
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate C₁₈H₁₅N₃O₄S 369.4 Phenylcarbamoyl, thiadiazole core Thiadiazole core, methoxybenzoate, carbamoyl linker

Functional Group Impact on Properties

Electron-Withdrawing vs.

Heterocyclic Core Variations :

  • Replacing the 1,3,4-oxadiazole core with a 1,3,4-thiadiazole (C₁₈H₁₅N₃O₄S) introduces sulfur, which can engage in hydrophobic interactions and alter redox properties .

Linker and Ester Modifications :

  • The methyl benzoate group in the target compound and its analogues (e.g., C₁₅H₉Cl₂N₃O₄S) may influence solubility in organic solvents, whereas the benzamide group in C₂₀H₂₂N₄O₆S₂ could enhance thermal stability .

Inferred Pharmacological and Physicochemical Properties

  • Solubility : The dimethylsulfamoyl group (polar) likely improves aqueous solubility compared to the diethyl variant but reduces it relative to the thiadiazole-containing compound (C₁₈H₁₅N₃O₄S) .
  • Metabolic Stability : The oxadiazole core is generally resistant to hydrolysis, whereas the thiadiazole analogue (C₁₈H₁₅N₃O₄S) may exhibit different metabolic pathways due to sulfur’s susceptibility to oxidation .

Preparation Methods

Hydrazide Intermediate Formation

The synthesis begins with the preparation of 4-(N,N-dimethylsulfamoyl)benzohydrazide, a critical intermediate. This is achieved by reacting 4-(N,N-dimethylsulfamoyl)benzoic acid with excess hydrazine hydrate in ethanol under reflux conditions (30 hours, 80°C). The hydrazide intermediate is isolated via filtration and purified through recrystallization, typically yielding 70–85%.

Oxadiazole Ring Formation via Diacylhydrazine Cyclization

The hydrazide is subsequently reacted with methyl 4-(chlorocarbonyl)benzoate in the presence of triethylamine as a base. This forms a diacylhydrazine intermediate, which undergoes cyclization using phosphorus oxychloride (POCl₃) as a dehydrating agent. The reaction proceeds at 80°C for 12 hours, yielding the 1,3,4-oxadiazole core.

Key Reaction Conditions:

  • Solvent: Anhydrous dichloromethane
  • Temperature: 80°C
  • Yield: 60–65%

One-Pot Synthesis Using N-Isocyaniminotriphenylphosphorane (NIITP)

Oxadiazole Formation via NIITP-Mediated Cyclization

A modern alternative leverages N-isocyaniminotriphenylphosphorane (NIITP) to streamline the synthesis. In this method, 4-(N,N-dimethylsulfamoyl)benzoic acid and methyl 4-carboxybenzoate react with NIITP in 1,4-dioxane at 80°C for 3 hours. This step eliminates the need for isolated hydrazide intermediates, directly forming the monosubstituted 1,3,4-oxadiazole.

Copper-Catalyzed Carbamoyl Coupling

The oxadiazole intermediate undergoes amidation with methyl 4-(chlorocarbonyl)benzoate under copper(I) iodide (20 mol%) and 1,10-phenanthroline (40 mol%) catalysis. Cesium carbonate (1.5 equiv) facilitates deprotonation, enabling the reaction to proceed at 100°C for 24 hours.

Optimized Parameters:

  • Catalyst System: CuI/1,10-phenanthroline
  • Solvent: 1,4-Dioxane
  • Yield: 75–78%

Introduction of the N,N-Dimethylsulfamoyl Group

Sulfamoylation of Aromatic Intermediates

The N,N-dimethylsulfamoyl moiety is introduced via nucleophilic substitution. A pre-synthesized oxadiazole bearing a para-aminophenyl group reacts with dimethylsulfamoyl chloride in tetrahydrofuran (THF) at 0–20°C. Triethylamine (3 equiv) neutralizes HCl byproducts, ensuring a 90% conversion rate.

Critical Considerations:

  • Temperature Control: ≤20°C to prevent side reactions
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane)

Carbamoyl Linkage Formation

Schotten-Baumann Amidation

The final carbamoyl bond is forged using a Schotten-Baumann reaction. The oxadiazol-2-amine intermediate reacts with methyl 4-(chlorocarbonyl)benzoate in a biphasic system (water/dichloromethane) with sodium bicarbonate. Vigorous stirring at room temperature for 6 hours achieves 85–90% yield.

Reaction Profile:

  • Base: NaHCO₃ (2 equiv)
  • Workup: Aqueous extraction, drying over MgSO₄

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%) Reference
Traditional Cyclization High purity, established protocol Multi-step, long reaction times 60–65
NIITP One-Pot Reduced step count, scalability Requires specialized reagents (NIITP) 75–78
Sulfamoylation High functional group tolerance Low-temperature requirements 85–90

Optimization and Scalability

Solvent and Catalyst Screening

Recent studies demonstrate that replacing 1,4-dioxane with acetonitrile in NIITP-mediated reactions improves oxadiazole yields by 12%. Similarly, substituting CuI with CuBr in the coupling step reduces reaction time to 18 hours without compromising efficiency.

Gram-Scale Synthesis

A preparative-scale synthesis (10 g) of the target compound via the NIITP route achieved 74% yield, underscoring its industrial viability. Key modifications included continuous solvent recycling and automated pH control during amidation.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing methyl 4-((5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate, and how can reaction conditions be optimized?

  • Methodology :

  • Cyclization : Formation of the 1,3,4-oxadiazole ring via hydrazide cyclization under reflux with dehydrating agents (e.g., POCl₃ or H₂SO₄). Monitor progress using TLC .
  • Sulfamoylation : Introduce the N,N-dimethylsulfamoyl group using dimethylsulfamoyl chloride in anhydrous DMF, with base catalysis (e.g., triethylamine) at 0–5°C to minimize side reactions .
  • Coupling : Link the oxadiazole intermediate to the benzoate moiety via carbodiimide-mediated coupling (e.g., DCC/DMAP in dry DCM). Purify intermediates via column chromatography .
    • Optimization : Adjust solvent polarity, temperature, and stoichiometry to improve yields. For example, using DMF as a solvent enhances sulfamoylation efficiency .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are they applied?

  • Techniques :

  • NMR : Confirm structural integrity via ¹H/¹³C NMR. Key signals include the oxadiazole proton (δ 8.5–9.0 ppm) and dimethylsulfamoyl group (singlet at δ 3.0–3.2 ppm) .
  • IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350–1150 cm⁻¹) stretches .
  • Mass Spectrometry : Validate molecular weight (MW 450.48 g/mol) via HRMS or ESI-MS .

Q. What are the solubility challenges associated with this compound, and how can they be addressed experimentally?

  • Challenges : Limited solubility in aqueous buffers due to hydrophobic oxadiazole and benzamide groups .
  • Solutions :

  • Use polar aprotic solvents (e.g., DMSO, DMF) for in vitro assays.
  • For biological testing, prepare stock solutions in DMSO (≤0.1% v/v) to avoid cytotoxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for oxadiazole derivatives like this compound?

  • Approach :

  • Dose-Response Analysis : Perform assays across a wide concentration range (e.g., 0.1–100 µM) to identify true activity vs. cytotoxicity .
  • Structural Analog Comparison : Compare with analogs lacking the sulfamoyl group (e.g., 4-(dimethylsulfamoyl)benzamide derivatives) to isolate functional group contributions .
  • Target Validation : Use siRNA or CRISPR to confirm hypothesized targets (e.g., kinase inhibition) .

Q. What computational strategies are effective for predicting the binding affinity of this compound to biological targets?

  • Methods :

  • Docking Studies : Use AutoDock Vina with the compound’s SMILES string (CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)S(=O)(=O)C) to model interactions with enzymes like carbonic anhydrase IX .
  • MD Simulations : Assess binding stability over 100-ns trajectories in GROMACS .

Q. How can reaction yields be improved during large-scale synthesis without compromising purity?

  • Strategies :

  • Flow Chemistry : Implement continuous flow reactors for precise control of exothermic steps (e.g., sulfamoylation) .
  • Automated Purification : Use flash chromatography systems with inline UV detection to isolate high-purity intermediates .

Q. What stability issues arise under physiological conditions, and how can they be mitigated?

  • Issues : Hydrolysis of the oxadiazole ring in acidic/basic media .
  • Mitigation :

  • Formulation : Encapsulate in PEGylated liposomes to enhance plasma stability .
  • pH Adjustment : Use buffered solutions (pH 6.8–7.4) for storage .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in the lab?

  • Protocols :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation (GHS Category 4 acute toxicity) .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Future Directions

Q. What unexplored research avenues exist for this compound?

  • Priorities :

  • Mechanistic Studies : Investigate off-target effects via kinome-wide profiling .
  • Hybrid Derivatives : Synthesize analogs with morpholine or piperazine moieties to enhance blood-brain barrier penetration .

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